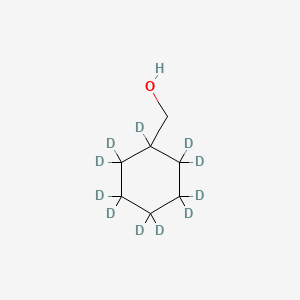

Cyclohexanemethanol-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

125.25 g/mol |

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanol |

InChI |

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |

InChI Key |

VSSAZBXXNIABDN-BZNVDYMVSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CO)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(CC1)CO |

Origin of Product |

United States |

Foundational & Exploratory

Core Applications in Research and Drug Development

An In-depth Technical Guide to the Applications of Deuterated Cyclohexanemethanol (B47985)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications, physicochemical properties, and experimental considerations for deuterated cyclohexanemethanol, with a focus on Cyclohexanemethanol-d11. This stable isotope-labeled compound serves as a critical tool in bioanalytical and synthetic chemistry, particularly within the realm of pharmaceutical research and development.

Deuterated cyclohexanemethanol, most commonly available as this compound, has two primary applications in the scientific field:

-

Internal Standard for Quantitative Bioanalysis: The most prevalent use of this compound is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] In pharmacokinetic (PK) studies, where the precise measurement of a drug's concentration in biological matrices like plasma or urine is crucial, a reliable IS is indispensable.[2][3] Because its chemical and physical properties are nearly identical to the non-labeled analyte, a deuterated IS co-elutes during chromatography and experiences the same sample preparation variability and matrix effects (ion suppression or enhancement).[4] The mass spectrometer can distinguish the deuterated standard from the analyte by its higher mass. By calculating the peak area ratio of the analyte to the known concentration of the IS, analysts can achieve highly accurate and precise quantification, correcting for experimental variations.[2]

-

Reagent in Synthetic Chemistry: this compound is also utilized as an isotopic labeled analog of cyclohexanemethanol.[5] It serves as a chemical reagent in the multi-step synthesis of potent inhibitors of cyclin-dependent kinases 1 & 2 (CDK1 and CDK2).[5][6] CDKs are a family of kinases that play a critical role in regulating cell cycle progression, and their inhibition is a key strategy in the development of anticancer therapeutics.[7][8] Using the deuterated version allows researchers to trace the metabolic fate of the cyclohexanemethanol moiety in more complex molecules.

Physicochemical Properties

Quantitative data for deuterated and non-deuterated cyclohexanemethanol are summarized below for easy comparison. These properties are essential for method development, particularly in chromatography and sample preparation.

| Property | This compound (Deuterated) | Cyclohexanemethanol (Non-deuterated) |

| CAS Number | 1215077-50-1 | 100-49-2 |

| Molecular Formula | C₇H₃D₁₁O | C₇H₁₄O |

| Molecular Weight | 125.26 g/mol | 114.19 g/mol |

| Appearance | Clear, Colorless Liquid | Clear, Colorless Liquid |

| Boiling Point | Not explicitly available | 181 °C |

| Density | Not explicitly available | 0.928 g/mL at 25 °C |

| Refractive Index | Not explicitly available | n20/D 1.465 |

| Flash Point | Not explicitly available | 71 °C / 159.8 °F |

| Storage Temperature | 2-8°C or -20°C | Store below +30°C |

Data sourced from various chemical suppliers and databases.[5][6][9][10]

Key Experimental Protocols

While a protocol specifically detailing the use of this compound was not found in the available literature, the following represents a standard, widely accepted methodology for using a deuterated internal standard in a preclinical in vivo pharmacokinetic study.

Protocol: Quantification of a Drug in Rat Plasma Using a Deuterated Internal Standard via LC-MS/MS

Objective: To determine the concentration-time profile of a drug candidate in plasma following intravenous and oral administration to Sprague-Dawley rats.

Materials:

-

Drug candidate and its corresponding deuterated internal standard (e.g., this compound if used as an IS for a related analyte).

-

Male Sprague-Dawley rats.

-

K₂EDTA tubes for blood collection.

-

Acetonitrile (B52724) (ACN), LC-MS grade, with 0.1% formic acid.

-

Methanol (MeOH), LC-MS grade.

-

Water, LC-MS grade.

-

Microcentrifuge tubes or 96-well plates.

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 HPLC column (e.g., 50 x 2.1 mm, 1.8 µm).

Methodology:

1. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of the drug and the deuterated IS in methanol.

-

IS Working Solution (e.g., 50 ng/mL): Prepare a working solution of the deuterated IS by diluting the stock solution with a 50:50 mixture of acetonitrile and water. The final concentration should be chosen to provide a robust signal in the mass spectrometer.

-

Calibration Standards and Quality Controls (QCs): Prepare serial dilutions of the drug stock solution in blank rat plasma to create calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

2. Animal Dosing and Sample Collection:

-

Acclimate rats for at least one week prior to the study.

-

Fast animals overnight before dosing.

-

Administer the drug at a predetermined dose via intravenous (IV) injection and/or oral gavage (PO).

-

Collect blood samples (approx. 200 µL) at specified time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into K₂EDTA tubes.

-

Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

3. Sample Preparation (Protein Precipitation): [3]

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of each plasma sample (calibrator, QC, or study sample) in a microcentrifuge tube, add 200 µL of the IS working solution (prepared in acetonitrile to act as the precipitation solvent).

-

Vortex the mixture vigorously for 30-60 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation of the analyte from endogenous matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor ion ([M+H]⁺ or [M-H]⁻) and a stable product ion for both the analyte and the deuterated internal standard. The precursor ion for the IS will be heavier than the analyte by the number of deuterium (B1214612) atoms incorporated.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes. The following diagrams illustrate the experimental workflow for a pharmacokinetic study and the logical principle behind using a deuterated internal standard.

Caption: End-to-end workflow for a preclinical pharmacokinetic study.

Caption: Logic of using a deuterated IS to correct for variability.

References

- 1. Cyclohexanemethanol (CAS 100-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Cyclohexanemethanol | 100-49-2 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of Cyclohexanemethanol-d11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, the use of an internal standard (IS) is a critical technique to ensure accuracy and precision. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but can be distinguished by the analytical instrument. For mass spectrometry-based methods, stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards.

Cyclohexanemethanol-d11 is the deuterated form of Cyclohexanemethanol, where eleven hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a mass shift that allows it to be differentiated from the unlabeled analyte by a mass spectrometer. However, its chemical properties, such as polarity, boiling point, and chromatographic retention time, are nearly identical to those of Cyclohexanemethanol. This similarity ensures that any variability during sample preparation, injection, and ionization affects both the analyte and the internal standard to the same extent, allowing for reliable correction and accurate quantification.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of Cyclohexanemethanol in various matrices by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte and Internal Standard Properties

| Property | Cyclohexanemethanol (Analyte) | This compound (Internal Standard) |

| Chemical Structure | C₆H₁₁CH₂OH | C₆D₁₁CD₂OH |

| Molecular Formula | C₇H₁₄O | C₇H₃D₁₁O |

| Molecular Weight | 114.19 g/mol | ~125.26 g/mol |

| CAS Number | 100-49-2 | 1215077-50-1[1] |

| Appearance | Colorless liquid.[1] | Colorless liquid |

| Boiling Point | ~181 °C | Similar to Cyclohexanemethanol |

| Solubility | Soluble in ether and alcohols.[2] | Soluble in ether and alcohols |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of Cyclohexanemethanol in organic solvents or simple matrices.

3.1.1. Materials and Reagents

-

Cyclohexanemethanol (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Methanol (B129727) (HPLC or GC grade)

-

Dichloromethane (B109758) (GC grade)

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

2 mL GC vials with septa

3.1.2. Standard and Sample Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclohexanemethanol and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into methanol. Add a constant amount of the Internal Standard Working Solution to each calibration standard to achieve a final IS concentration of 1 µg/mL.

-

Sample Preparation:

-

For liquid samples, dilute an accurately measured volume of the sample with methanol to bring the expected Cyclohexanemethanol concentration within the calibration range.

-

Spike each diluted sample with the Internal Standard Working Solution to achieve a final IS concentration of 1 µg/mL.

-

For samples requiring extraction, a liquid-liquid extraction with a solvent like dichloromethane may be necessary. Dry the organic extract with anhydrous sodium sulfate before analysis.

-

3.1.3. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Start at 60 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (Analyte) | m/z 81 |

| Qualifier Ion (Analyte) | m/z 57, 96 |

| Quantifier Ion (IS) | m/z 90 |

| Qualifier Ion (IS) | m/z 63, 107 |

3.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the analyte.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of Cyclohexanemethanol in the unknown samples by calculating their peak area ratios and using the regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of Cyclohexanemethanol in aqueous matrices or biological fluids.

3.2.1. Materials and Reagents

-

Cyclohexanemethanol (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

SPE cartridges (if necessary for sample cleanup)

3.2.2. Standard and Sample Preparation

-

Analyte Stock Solution (1 mg/mL): Prepare as described in the GC-MS protocol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare as described in the GC-MS protocol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:1000 with 50:50 methanol:water.

-

Calibration Standards: Prepare a series of calibration standards in the appropriate matrix (e.g., blank plasma, water) by spiking with the Analyte Stock Solution. Add a constant amount of the Internal Standard Working Solution to each to achieve a final IS concentration of 100 ng/mL.

-

Sample Preparation (e.g., for plasma):

-

To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (1 µg/mL).

-

Add 300 µL of cold protein precipitation solvent.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

3.2.3. LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cyclohexanemethanol | 115.1 [M+H]⁺ | 97.1 | 15 |

| This compound | 126.2 [M+H]⁺ | 106.2 | 15 |

3.2.4. Data Analysis

-

Follow the same data analysis procedure as described for the GC-MS method.

Quantitative Data Summary (Hypothetical)

The following tables present illustrative data from a hypothetical validation study for the quantification of Cyclohexanemethanol using this compound as an internal standard, following the described GC-MS protocol.

Table 1: Calibration Curve Data

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 12,540 | 120,800 | 0.104 |

| 0.5 | 63,200 | 122,100 | 0.518 |

| 1.0 | 124,500 | 121,500 | 1.025 |

| 5.0 | 628,000 | 123,000 | 5.106 |

| 10.0 | 1,255,000 | 122,500 | 10.245 |

| Linear Regression | y = 1.023x + 0.002 | r² = 0.9998 |

Table 2: Accuracy and Precision Data

| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=5) | Accuracy (% Recovery) | Precision (%RSD) |

| Low | 0.3 | 0.29 | 96.7 | 4.2 |

| Medium | 4.0 | 4.08 | 102.0 | 2.5 |

| High | 8.0 | 7.91 | 98.9 | 1.8 |

Visualizations

Caption: General workflow for quantitative analysis using an internal standard.

Caption: Principle of internal standard calibration.

References

Quantitative Analysis of Cyclohexanemethanol in Pharmaceutical Formulations Using Isotope Dilution GC-MS with Cyclohexanemethanol-d11

Abstract

This application note details a robust and validated method for the quantitative analysis of Cyclohexanemethanol in pharmaceutical formulations using gas chromatography-mass spectrometry (GC-MS) with Cyclohexanemethanol-d11 as a stable isotope-labeled internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations during sample preparation and analysis. This method is suitable for quality control and stability testing in drug development and manufacturing.

Introduction

Cyclohexanemethanol is a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its monitoring and quantification are critical to ensure the safety and efficacy of the final drug product. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample handling.[1][2] this compound, being chemically identical to the analyte, co-elutes and experiences similar ionization, ensuring reliable quantification.

Experimental Protocols

Materials and Reagents

-

Analytes: Cyclohexanemethanol (≥99.5% purity), this compound (≥98% isotopic purity)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade

-

Reagents: Anhydrous Sodium Sulfate

-

Equipment: Gas Chromatograph with Mass Spectrometric detector (GC-MS), analytical balance, volumetric flasks, pipettes, vials with caps.

Standard and Sample Preparation

2.1. Standard Stock Solutions

-

Cyclohexanemethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclohexanemethanol and dissolve in 10 mL of DCM.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM.

2.2. Calibration Standards

Prepare a series of calibration standards by spiking appropriate aliquots of the Cyclohexanemethanol stock solution and a fixed amount of the IS working solution into DCM.

2.3. Sample Preparation

Accurately weigh a portion of the pharmaceutical formulation, dissolve it in a known volume of a suitable solvent, and then spike with the this compound internal standard. For solid dosage forms, an extraction step may be necessary.

GC-MS Analysis

-

GC System: Agilent 8890 GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet: Split/Splitless, 250°C, Split ratio 20:1

-

Oven Program: 60°C (hold 2 min), ramp to 180°C at 15°C/min, hold 2 min

-

Carrier Gas: Helium, constant flow 1.2 mL/min

-

MS System: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Cyclohexanemethanol: m/z 83, 55, 67

-

This compound: m/z 94, 62, 75

-

Data Presentation

The quantitative data for the calibration curve and sample analysis are summarized in the tables below.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1.0 | 15,234 | 148,987 | 0.102 |

| 5.0 | 76,892 | 150,123 | 0.512 |

| 10.0 | 155,432 | 152,456 | 1.019 |

| 25.0 | 385,765 | 151,876 | 2.540 |

| 50.0 | 770,123 | 153,210 | 5.026 |

| 100.0 | 1,545,876 | 152,987 | 10.091 |

Linear Regression: y = 0.1009x + 0.0015 (R² = 0.9998)

Table 2: Sample Analysis Data

| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Concentration (µg/mL) |

| Formulation Batch A | 254,321 | 151,543 | 1.678 | 16.62 |

| Formulation Batch B | 287,654 | 152,321 | 1.888 | 18.70 |

| Placebo | Not Detected | 150,987 | - | - |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of Cyclohexanemethanol.

Caption: Potential pathway for Cyclohexanemethanol as an impurity in API synthesis.

References

Application Note: Quantitative Analysis of Organic Analytes using Cyclohexanemethanol-d11 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For accurate and precise quantification, especially in complex matrices encountered in environmental, clinical, and pharmaceutical analysis, the use of an internal standard is crucial. An ideal internal standard co-elutes or elutes close to the analyte of interest and behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.

This application note details a generalized protocol for the use of Cyclohexanemethanol-d11 as a deuterated internal standard for the quantitative analysis of target organic analytes by GC-MS. Deuterated standards are considered the "gold standard" for mass spectrometry-based quantification due to their chemical similarity to the analyte and their distinct mass, which allows for selective detection. This compound, a deuterated analog of cyclohexanemethanol, is a suitable internal standard for the analysis of various organic compounds, particularly those with similar functional groups and volatility.

Experimental Protocols

This section outlines the necessary steps for sample preparation, calibration standard preparation, and GC-MS analysis.

Materials and Reagents

-

Analytes of Interest: (e.g., Cyclohexanemethanol, other alcohols, or structurally related compounds)

-

Internal Standard: this compound (CAS No: 1215077-50-1)

-

Solvent: High-purity, volatile organic solvent (e.g., Dichloromethane, Hexane, Ethyl Acetate) suitable for GC-MS analysis.[1]

-

Sample Matrix: (e.g., water, plasma, soil extract)

-

1.5 mL glass autosampler vials with caps.[1]

-

Micropipettes

-

Vortex mixer

-

Centrifuge

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following is a general protocol that may need to be adapted based on the specific sample matrix.

-

Sample Collection: Collect the sample according to standard procedures for the matrix of interest.

-

Extraction (if necessary): For solid or complex liquid matrices, perform a suitable extraction to isolate the analytes of interest. Common techniques include liquid-liquid extraction or solid-phase extraction.

-

Internal Standard Spiking: To a known volume or weight of the sample (or sample extract), add a precise volume of the this compound internal standard working solution. The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls.

-

Dilution: Dilute the spiked sample with a suitable solvent to a final volume that places the analyte concentration within the established calibration range.

-

Homogenization and Clarification: Vortex the sample for 30 seconds to ensure homogeneity. If particulates are present, centrifuge the sample to prevent contamination of the GC-MS system.[1]

-

Transfer: Carefully transfer the supernatant to a 1.5 mL autosampler vial for analysis.

Preparation of Calibration Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of the analyte(s) and this compound in the chosen solvent at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve with at least five concentration levels.

-

Internal Standard Fortification: Spike each calibration standard and quality control (QC) sample with the same constant concentration of the this compound internal standard.

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization will be required for specific analytes and instrumentation.

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable.

-

Injection Port: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Scan mode can be used for initial identification.

-

Ions to Monitor (Hypothetical):

-

Analyte (Cyclohexanemethanol): Quantifier ion (e.g., m/z 81), Qualifier ion(s) (e.g., m/z 57, 96).

-

Internal Standard (this compound): Quantifier ion (e.g., m/z 92), Qualifier ion(s) (e.g., m/z 64, 107).

-

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables are examples of how to summarize calibration curve data and method validation parameters.

Table 1: Calibration Curve for Analyte Quantification

| Calibration Level | Analyte Concentration (µg/mL) | Internal Standard Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.1 | 1.0 | 0.098 |

| 2 | 0.5 | 1.0 | 0.495 |

| 3 | 1.0 | 1.0 | 1.012 |

| 4 | 5.0 | 1.0 | 5.087 |

| 5 | 10.0 | 1.0 | 10.154 |

| Regression Equation | y = 1.015x - 0.003 | ||

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9998 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL | - |

| Limit of Quantification (LOQ) | 0.1 µg/mL | - |

| Precision (RSD%) | ||

| - Intra-day (n=6) | < 5% | < 15% |

| - Inter-day (n=18) | < 8% | < 15% |

| Accuracy (Recovery %) | ||

| - QC Low (0.3 µg/mL) | 98.5% | 85-115% |

| - QC Medium (2.5 µg/mL) | 101.2% | 85-115% |

| - QC High (7.5 µg/mL) | 99.8% | 85-115% |

| Matrix Effect | Minimal | - |

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical relationships within the GC-MS system.

Caption: Experimental workflow for quantitative GC-MS analysis.

Caption: Logical relationship of GC-MS system components.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a quantitative GC-MS method using this compound as an internal standard. The use of a deuterated internal standard is paramount for achieving high accuracy and precision in complex sample matrices. The detailed protocols for sample preparation, instrument parameters, and data analysis serve as a valuable guide for researchers in various scientific disciplines. The successful application of this methodology will enable reliable quantification of target analytes for research, quality control, and regulatory purposes.

References

Troubleshooting & Optimization

Cyclohexanemethanol-d11 solubility issues in solvents

Technical Support Center: Cyclohexanemethanol-d11

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with this compound. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This guide will walk you through a systematic approach to address solubility challenges with this compound.

Step 1: Verify Solvent Choice

Cyclohexanemethanol is a compound with both a nonpolar cyclohexyl group and a polar hydroxyl (-OH) group. This dual nature dictates its solubility.[1] Its deuterated analog, this compound, is expected to have very similar solubility properties.

-

Recommended Solvents: this compound is generally soluble in common organic solvents.[1][2]

-

Limited Solubility: It has limited solubility in water due to its hydrophobic cyclohexyl group.[1]

Step 2: Consult Solubility Data

| Solvent | Expected Solubility | Reference |

| Methanol (B129727) | Soluble | [2][3] |

| Acetonitrile | Soluble | [3] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1][2] |

Step 3: Gentle Heating and Agitation

If the compound does not readily dissolve at room temperature, gentle warming and agitation can be employed.

-

Procedure:

-

Place the solution in a warm water bath (typically 30-40°C).

-

Gently vortex or sonicate the vial for short intervals (1-2 minutes).

-

Visually inspect for dissolution.

-

-

Caution: Avoid excessive heat, as it may lead to solvent evaporation or potential degradation over extended periods. The flash point of the non-deuterated analog is 71°C (159.8°F).[4][5]

Step 4: Consider Concentration Effects

Higher concentrations can lead to saturation, preventing further dissolution.[1] If you are preparing a stock solution, ensure you are not exceeding the solubility limit. For many applications, a 1 mg/mL stock solution is a common starting point.[3]

Troubleshooting Workflow Diagram

Caption: A workflow to troubleshoot this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterated, or isotope-labeled, analog of Cyclohexanemethanol.[6][7] It is primarily used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[3][8][9] The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[8][9][10]

Q2: In what solvents should I prepare my stock solution?

For LC-MS applications, it is recommended to dissolve this compound in a suitable organic solvent such as methanol or acetonitrile.[3] Whenever possible, the sample should be dissolved in the mobile phase that will be used for the analysis to avoid issues like peak splitting or broadening.

Q3: What is a typical concentration for a stock solution?

A common starting concentration for a stock solution of a deuterated internal standard is 1 mg/mL.[3] This stock is then typically diluted to a working concentration that provides a stable and robust signal in the mass spectrometer.[3]

Q4: Does the deuterium (B1214612) labeling affect solubility?

The replacement of hydrogen with deuterium atoms results in a slight increase in molecular weight but does not significantly alter the physicochemical properties, including polarity and solubility. Therefore, the solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart.

Q5: My deuterated standard seems to have a slightly different retention time than the analyte. Is this normal?

Yes, a slight shift in chromatographic retention time between an analyte and its deuterated internal standard can sometimes occur.[3][11] This should be verified during method development to ensure it does not negatively impact quantification, especially if there are significant matrix effects.[3]

Experimental Protocol: Preparation of a Standard Solution

This protocol describes a general procedure for preparing a stock and working solution of this compound for use as an internal standard in an LC-MS analysis.

Objective: To prepare a 1 mg/mL stock solution and a subsequent working solution for spiking into samples.

Materials:

-

This compound

-

High-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile)

-

Calibrated analytical balance

-

Volumetric flasks (e.g., 1 mL)

-

Calibrated micropipettes

-

Vortex mixer or sonicator

Procedure:

-

Preparation of 1 mg/mL Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Accurately weigh approximately 1 mg of the standard.

-

Transfer the weighed standard to a 1 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., ~0.5 mL of Methanol) and gently swirl or sonicate until the solid is fully dissolved.

-

Once dissolved, add solvent to the 1 mL mark.

-

Cap the flask and invert it several times to ensure a homogenous solution. This is your Stock Solution .

-

-

Preparation of Internal Standard Spiking Solution (Working Solution):

-

Prepare a working solution by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer. The final concentration will be method-dependent.

-

For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with your chosen solvent.

-

-

Storage:

-

Store the stock and working solutions in tightly sealed containers at the recommended temperature, typically 2-8°C, to minimize solvent evaporation.[6]

-

General Workflow for Sample Analysis

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Cyclohexanemethanol | 100-49-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Degradation Pathways of Cyclohexanemethanol-d11

Welcome to the Technical Support Center for Cyclohexanemethanol-d11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use and degradation pathways of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic degradation pathways for this compound?

A1: The degradation of this compound is expected to mirror that of its non-deuterated counterpart, Cyclohexanemethanol, primarily through oxidative metabolic pathways. The main pathway involves a two-step oxidation. Initially, this compound is oxidized to its corresponding aldehyde, Cyclohexanecarboxaldehyde-d11. Subsequently, this aldehyde is further oxidized to Cyclohexanecarboxylic acid-d11. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Following this initial oxidation (Phase I metabolism), the resulting carboxylic acid or the parent alcohol can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are more easily excreted.[4][5][6][7][8]

Q2: How does the deuterium (B1214612) labeling in this compound affect its degradation?

A2: The deuterium (d11) labeling on the cyclohexane (B81311) ring and the methanol (B129727) group introduces a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond, such as the initial oxidation by CYP enzymes, will proceed at a slower rate compared to the non-deuterated compound. This can lead to a decreased rate of metabolism, a longer half-life, and potentially altered pharmacokinetic properties for this compound compared to Cyclohexanemethanol.

Q3: What are the primary enzymes involved in the metabolism of this compound?

A3: The primary enzymes responsible for the Phase I metabolism of this compound are expected to be from the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[1][3] Specific isozymes that metabolize cyclic alcohols can be involved. For the Phase II conjugation of this compound or its metabolites, UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for glucuronidation.[4][5][6]

Q4: What is "metabolic switching," and could it be a concern when working with this compound?

A4: Metabolic switching is a phenomenon where the deuteration of a primary metabolic site slows down the reaction to such an extent that other, minor metabolic pathways become more prominent. While the primary pathway for Cyclohexanemethanol is oxidation of the methanol group, deuteration could potentially lead to increased hydroxylation at other positions on the cyclohexane ring, which are typically minor pathways. Researchers should be aware of this possibility and screen for unexpected metabolites.

Troubleshooting Guides

Issue 1: Inconsistent results in metabolic stability assays.

-

Problem: High variability in the calculated half-life or intrinsic clearance of this compound in in vitro assays (e.g., liver microsomes or hepatocytes).

-

Possible Causes & Solutions:

-

Microsome/Hepatocyte Activity: Ensure the enzymatic activity of your liver microsomes or hepatocytes is consistent. Always qualify new batches and include positive controls with known metabolic profiles.

-

Cofactor Concentration: Ensure that the concentration of cofactors like NADPH is not limiting. Prepare fresh cofactor solutions for each experiment.

-

Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, methanol) can inhibit CYP enzyme activity. Keep the final solvent concentration in the incubation low (typically <1%).[9] Methanol, in particular, can be metabolized to formaldehyde (B43269) by microsomal enzymes, which can react with the test compound and lead to an overestimation of its degradation.[10]

-

Incubation Conditions: Maintain consistent temperature (37°C) and shaking speed during incubation to ensure uniform reaction conditions.

-

Issue 2: Difficulty in identifying and quantifying metabolites using LC-MS.

-

Problem: Poor peak shape, low signal intensity, or chromatographic separation between the analyte and its deuterated internal standard.

-

Possible Causes & Solutions:

-

Chromatographic Separation of Isotopologues: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[11] This can be addressed by optimizing the chromatographic method (e.g., gradient, column chemistry) to minimize this separation.

-

Ion Suppression/Enhancement: Matrix components from the biological sample can interfere with the ionization of the analyte and internal standard. Use a stable isotope-labeled internal standard (like this compound itself if analyzing the parent compound) to compensate for these effects. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

-

Back-Exchange of Deuterium: While the C-D bonds in this compound are generally stable, there is a small risk of back-exchange with protons from the solvent, especially at non-ideal pH or with prolonged sample storage. It is advisable to use aprotic solvents for storage and minimize the time samples spend in aqueous mobile phases before analysis.

-

Issue 3: Unexpected metabolites are detected.

-

Problem: Identification of metabolites other than the expected cyclohexanecarboxylic acid-d11 or its glucuronide.

-

Possible Causes & Solutions:

-

Metabolic Switching: As mentioned in the FAQ, deuteration might have led to a shift in metabolic pathways. Analyze your samples for potential hydroxylated derivatives on the cyclohexane ring.

-

Contaminants: Ensure the purity of your this compound standard. Impurities in the starting material could be metabolized to unexpected products.

-

Non-Enzymatic Degradation: Run control incubations without active enzymes (e.g., heat-inactivated microsomes) to check for non-enzymatic degradation of the compound in the assay buffer.

-

Data Presentation

Table 1: Predicted Metabolic Parameters for Cyclohexanemethanol and this compound in Human Liver Microsomes

| Parameter | Cyclohexanemethanol (Predicted) | This compound (Predicted) |

| Primary Metabolic Pathway | Oxidation | Oxidation (slower rate) |

| Key Metabolite | Cyclohexanecarboxylic acid | Cyclohexanecarboxylic acid-d11 |

| Primary Enzyme System | Cytochrome P450 | Cytochrome P450 |

| Expected Half-Life (t½) | Moderate | Longer |

| Expected Intrinsic Clearance (Clint) | Higher | Lower |

Note: This table presents predicted qualitative differences based on the kinetic isotope effect. Actual quantitative values would need to be determined experimentally.

Experimental Protocols

Detailed Methodology: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

-

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control compounds (e.g., a high-clearance compound and a low-clearance compound)

-

Acetonitrile (B52724) (ACN) with an internal standard (for quenching the reaction)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).

-

On a 96-well plate, add the phosphate buffer.

-

Add the this compound stock solution to the wells to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Incubate the plate at 37°C with constant shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

-

Include control wells:

-

No NADPH: To assess non-NADPH mediated metabolism.

-

Heat-inactivated microsomes: To assess non-enzymatic degradation.

-

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining percentage of this compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (microsomal protein concentration).

-

Mandatory Visualizations

Caption: Predicted metabolic pathway of this compound.

Caption: Workflow for in vitro metabolic stability assay.

References

- 1. Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism - DoveMed [dovemed.com]

- 2. mdpi.com [mdpi.com]

- 3. openanesthesia.org [openanesthesia.org]

- 4. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cypex.co.uk [cypex.co.uk]

- 10. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Technical Support Center: Cyclohexanemethanol-d11 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the analysis of Cyclohexanemethanol-d11.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound?

A1: The most common analytical techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is ideal for separation and identification based on mass-to-charge ratio, while NMR provides detailed structural information.[1]

Q2: Why is minimizing background noise crucial when working with deuterated standards like this compound?

A2: Minimizing background noise is critical to ensure accurate quantification and reliable identification of the analyte. High background noise can mask the signal of interest, leading to poor signal-to-noise ratios, inaccurate measurements, and potentially false-negative results.

Q3: What are the primary sources of background noise in GC-MS analysis?

A3: Common sources of background noise in GC-MS include column bleed, septum bleed, contaminated injection port liners, impurities in the carrier gas, and electronic noise.[2][3]

Q4: What are the typical causes of high background noise in NMR spectroscopy?

A4: In NMR, high background noise can stem from poor sample preparation (e.g., particulate matter), solvent impurities, insufficient shimming of the magnetic field, and electronic noise from the spectrometer itself.[4][5]

Q5: Can the deuterated standard itself be a source of noise?

A5: Yes, impurities in the this compound standard or its degradation products can contribute to background noise. It is essential to use high-purity standards and store them properly.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

GC-MS Analysis

Problem: High baseline noise across the entire chromatogram.

-

Possible Cause: Contaminated carrier gas, a leak in the system, or electronic noise.

-

Solution:

-

Check the purity of your carrier gas and ensure all gas lines are clean.

-

Perform a leak check on your GC-MS system.

-

Ensure the instrument is properly grounded and away from other electronic devices that may cause interference.[6]

-

Problem: Discrete peaks in the background of your blank injections.

-

Possible Cause: Septum bleed, column bleed, or contamination from a previous injection.

-

Solution:

-

Replace the injection port septum with a high-quality, low-bleed septum.

-

Condition the GC column according to the manufacturer's instructions to minimize column bleed.

-

Run several solvent blanks to wash out any residual compounds from previous analyses.[2]

-

Problem: Seeing peaks corresponding to the non-deuterated analog (Cyclohexanemethanol) in my this compound standard.

-

Possible Cause: Isotopic exchange (H/D exchange) or impurity in the standard.

-

Solution:

-

Avoid acidic or basic conditions during sample preparation and storage, as these can promote hydrogen-deuterium exchange.

-

Verify the isotopic purity of your this compound standard using a fresh, unopened vial if available.

-

NMR Spectroscopy

Problem: Poor signal-to-noise ratio in the 2H NMR spectrum.

-

Possible Cause: Low sample concentration, improper probe tuning, or incorrect pulse width.

-

Solution:

-

If solubility permits, prepare a more concentrated sample.[4]

-

Ensure the NMR probe is properly tuned to the deuterium (B1214612) frequency for your sample.

-

Use the correct 90° pulse width for deuterium on your specific instrument.[4]

-

Problem: Large, broad solvent peak obscuring signals of interest.

-

Possible Cause: Using a deuterated solvent for 2H NMR or inadequate solvent suppression.

-

Solution:

-

For 2H NMR, dissolve your sample in a non-deuterated (protonated) solvent.[4]

-

For 1H NMR, if you are looking for low-level impurities, use a highly deuterated solvent to minimize the residual solvent peak.

-

Problem: Broad, distorted peak shapes for this compound.

-

Possible Cause: Poor magnetic field homogeneity (shimming) or presence of particulate matter in the sample.

-

Solution:

Quantitative Data Summary

While specific quantitative data for this compound is not broadly published, the following table summarizes typical parameters for the analysis of its non-deuterated analog, which can serve as a starting point for method development.

| Parameter | GC-MS | 1H NMR |

| Typical Column | HP-5MS UI | N/A |

| Oven Program | Start at 33°C, hold for 2 min, ramp at 26°C/min to 150°C | N/A |

| Solvent | Dichloromethane, Ethyl Acetate | CDCl3 |

| Key Mass Fragments (non-deuterated) | m/z 55, 83, 41, 67, 82 | N/A |

| Chemical Shifts (non-deuterated) | N/A | ~0.9-1.8 ppm (cyclohexyl protons), ~3.4 ppm (-CH2OH protons) |

Experimental Protocols

GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solution.

-

Transfer samples and standards to 1.5 mL glass autosampler vials.

-

-

Instrument Parameters:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless injection).

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for target ions.

-

2H NMR Spectroscopy of this compound

This protocol is a general guideline and may require optimization.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a non-deuterated, high-purity solvent (e.g., chloroform, acetone) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved and free of particulates.

-

-

Spectrometer Setup:

-

Shimming:

-

Acquisition:

-

Set the appropriate 90° pulse width for deuterium.

-

Acquire the FID with a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration.

-

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common background noise issues in GC-MS and NMR analysis of this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Cyclohexanemethanol [webbook.nist.gov]

- 3. Cyclohexanemethanol(100-49-2) 1H NMR [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Cyclohexanemethanol, α,α,4-trimethyl- [webbook.nist.gov]

- 6. Cyclohexanemethanol, 4-ethenyl-α,α,4-trimethyl-3-(1-methylethenyl)-, [1R-(1α,3α,4β)]- [webbook.nist.gov]

Validation & Comparative

Navigating Isotopic Purity: A Comparative Guide to Cyclohexanemethanol-d11

For researchers, scientists, and professionals in drug development, the selection of a suitable deuterated internal standard is a critical decision that directly influences the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of Cyclohexanemethanol-d11 with alternative deuterated standards, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate standard for your research needs.

This compound is a deuterated form of cyclohexanemethanol (B47985) where eleven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the unlabeled compound, as it exhibits similar chemical and physical properties but is distinguishable by its higher mass.

Quantitative Comparison of Deuterated Standards

The isotopic purity of a deuterated standard is a crucial parameter that dictates its performance. The presence of unlabeled or partially labeled species can interfere with the quantification of the analyte, leading to inaccurate results. The following table summarizes the typical isotopic purity of this compound and a comparable deuterated standard, Methyl(cyclohexane-d11).

| Property | This compound | Methyl(cyclohexane-d11) |

| Molecular Formula | C₇H₃D₁₁O | C₇H₃D₁₁ |

| Molecular Weight | 125.26 g/mol | 109.26 g/mol |

| Isotopic Purity (Atom % D) | Typically >98% | 98% |

| Deuterated Positions | Cyclohexyl ring and methylene (B1212753) group | Cyclohexyl ring and methyl group |

| Primary Application | Internal standard for Cyclohexanemethanol analysis | Internal standard for Methylcyclohexane analysis |

Experimental Protocols for Isotopic Purity Determination

Accurate determination of isotopic purity is essential for validating the quality of a deuterated standard. The two most common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation of the deuterated compound from potential impurities and the determination of the relative abundance of different isotopic species.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

-

GC-MS Analysis:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-200.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion peaks for the unlabeled (d0), partially deuterated (d1-d10), and fully deuterated (d11) species.

-

Calculate the isotopic purity by dividing the abundance of the d11 ion by the sum of the abundances of all related isotopic ions.

-

Protocol 2: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the degree and position of deuteration.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the residual protons in this compound and the signal of the internal standard.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of the internal standard. A lower integral for the residual protons indicates higher isotopic purity.

-

²H NMR Procedure:

-

Sample Preparation: Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The spectrum will show signals corresponding to the different deuterated positions in the molecule.

-

The relative integrals of these signals can be used to confirm the positions and extent of deuteration.

-

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the logical relationships in the analysis, the following diagrams are provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.